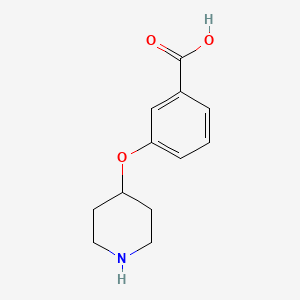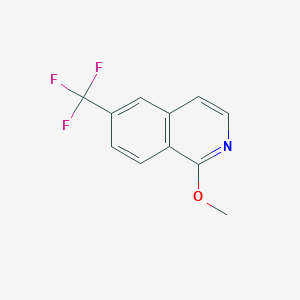
Bis(methoxydimethylylsilyl)M-carborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(methoxydimethylylsilyl)M-carborane is a chemical compound with the molecular formula C8H28B10O2Si2 and a molecular weight of 320.59 g/mol . It is a colorless to pale yellow oily liquid with low vapor pressure and good solubility . This compound is stable under normal conditions but may react with strong oxidizing agents . This compound is primarily used as a chemical intermediate in the synthesis of various organosilicon compounds .
Mechanism of Action
Target of Action
BIS(METHOXYDIMETHYLYLSILYL)M-CARBORANE, also known as MFCD28346271, is primarily used as a chemical intermediate . It is involved in the synthesis of various organosilicon compounds . The primary targets of this compound are therefore the reactants in these synthesis reactions.
Mode of Action
The compound interacts with its targets through chemical reactions. While the exact mode of action may vary depending on the specific synthesis reaction, it generally involves the formation of new bonds and the breaking of existing ones .
Biochemical Pathways
The compound is involved in the synthesis of various organosilicon compounds, which can be used in the creation of a wide range of products, including heterocyclic compounds, catalysts, and organometallic complexes . The exact biochemical pathways affected would depend on the specific synthesis reactions being carried out.
Result of Action
The result of the compound’s action is the synthesis of various organosilicon compounds . These compounds can have a wide range of applications, from the creation of heterocyclic compounds to the production of catalysts and organometallic complexes .
Preparation Methods
The synthesis of Bis(methoxydimethylylsilyl)M-carborane typically involves the reaction of methoxydimethylsilane with carborane derivatives . The specific synthetic routes and reaction conditions can vary, but generally, the process requires a controlled environment with precise temperature and pressure settings . Industrial production methods may involve large-scale reactors and specialized equipment to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Bis(methoxydimethylylsilyl)M-carborane undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carborane oxides, while reduction reactions can produce carborane hydrides .
Scientific Research Applications
Bis(methoxydimethylylsilyl)M-carborane has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocyclic compounds, catalysts, and metal-organic complexes . In biology and medicine, carborane derivatives are explored for their potential use in boron neutron capture therapy (BNCT) for cancer treatment . Additionally, this compound is used in the development of advanced materials and coatings in the industrial sector .
Comparison with Similar Compounds
Bis(methoxydimethylylsilyl)M-carborane can be compared with other carborane derivatives, such as ortho-carborane and meta-carborane . While all these compounds share a similar boron-rich cage structure, this compound is unique due to its methoxydimethylsilyl functional groups, which impart distinct chemical properties and reactivity . This uniqueness makes it particularly valuable in specific applications, such as the synthesis of specialized organosilicon compounds and advanced materials .
Properties
InChI |
InChI=1S/C8H18B10O2Si2/c1-19-21(3,4)7-9-8(10-7,22(5,6)20-2)12-14-16-18-17-15-13-11-7/h1-6H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEDUOUWVSTNLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B][B]C2([B]C([B]2)([B][B][B]1)[Si](C)(C)OC)[Si](C)(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18B10O2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17631-41-3 |
Source


|
| Record name | 1,7-Dicarbadodecaborane(12), 1,7-bis(methoxydimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,7-bis(methoxydimethylsilyl)-1,7-dicarbadodecaborane(12) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







